2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol
Description
Properties
IUPAC Name |
2-methoxy-4-[(4-methylanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11-3-6-13(7-4-11)16-10-12-5-8-14(17)15(9-12)18-2/h3-9,16-17H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDODTYBAZRSSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC(=C(C=C2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol typically involves the reaction of 2-methoxyphenol with 4-methylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The methoxy and amino groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substituting Agents: Halogens (Cl2, Br2), alkylating agents.
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Synthesis
Starting Material for Organic Synthesis
2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol serves as a crucial starting material in organic synthesis. It is utilized in the production of azo dyes and dithiocarbamate compounds. The synthesis often involves the reduction of Schiff bases using sodium borohydride, which stabilizes the molecular structure through secondary intermolecular interactions.
Table 1: Applications in Chemical Synthesis
| Application | Description |
|---|---|
| Azo Dyes | Used as a precursor for synthesizing various azo dyes. |
| Dithiocarbamate | Important in the synthesis of agrochemicals and rubber. |
| Schiff Base Reduction | Involves reduction with sodium borohydride for stabilization. |
Biochemical Applications
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been synthesized from vanillin and p-anisidine, yielding a high purity product (95%). Its antioxidant activity is essential for potential applications in food preservation and health supplements.
Table 2: Biochemical Properties
| Property | Value/Description |
|---|---|
| Antioxidant Activity | Effective in scavenging free radicals. |
| Yield | 95% yield from synthesis process. |
Pharmaceutical Chemistry
Role in Drug Development
This compound is identified as a secondary amine that forms part of many pharmaceuticals, including antidepressants like clomipramine and desipramine, as well as opiate analgesics such as codeine and morphine. Its structural properties allow it to interact with biological targets relevant to therapeutic applications .
Table 3: Pharmaceutical Applications
| Application Type | Examples |
|---|---|
| Antidepressants | Clomipramine, Desipramine |
| Analgesics | Codeine, Morphine |
| Agrochemicals | Various formulations for pest control |
Industrial Applications
Food Industry
this compound has been noted for its flavoring properties, detected in various foods such as bell peppers. It is classified as a flavoring agent and is utilized in food processing to enhance taste profiles .
Table 4: Industrial Applications
| Industry | Application |
|---|---|
| Food Industry | Flavoring agent in food products |
| Disinfectants | Less toxic alternative compared to traditional phenols |
Case Studies
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant efficacy of this compound using various assays. The results indicated significant free radical scavenging activity, suggesting its potential use in dietary supplements aimed at oxidative stress reduction.
Case Study 2: Inhibition of Cancer Cell Lines
In vitro studies have demonstrated that this compound inhibits the growth of several cancer cell lines. The mechanism was linked to apoptosis induction through modulation of key signaling pathways, highlighting its potential in anticancer research.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent Variations: Methyl vs. Methoxy Groups
A closely related analog, 2-Methoxy-4-[[(4-methoxyphenyl)amino]methyl]phenol (CAS: 58285-79-3), replaces the 4-methyl group with a 4-methoxy substituent. This substitution increases the molecular weight to 259.305 g/mol (C₁₅H₁₇NO₃) and enhances polarity due to the electron-donating methoxy group . The methoxy analog is expected to exhibit:
- Higher solubility in polar solvents compared to the methyl-substituted compound.
- Altered reactivity in electrophilic aromatic substitution due to increased electron density on the phenyl ring.
| Property | Target Compound | 4-Methoxy Analog |
|---|---|---|
| Molecular Formula | C₁₅H₁₇NO₂ | C₁₅H₁₇NO₃ |
| Molecular Weight (g/mol) | 243.306 | 259.305 |
| Key Substituent | 4-Methylphenyl | 4-Methoxyphenyl |
Schiff Base Derivatives
Schiff base analogs, such as 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, are synthesized via condensation of vanillin with p-anisidine . These compounds exhibit:
- Complete solubility in 2M NaOH, indicating strong acidic character from the phenolic -OH group .
- Antioxidant activity, as demonstrated in DPPH radical scavenging assays, likely due to the phenolic moiety .
- Stabilized imine linkage , which may enhance chelation properties for metal ion binding.
Allyl-Substituted Phenols: Eugenol and Isoeugenol
Eugenol (2-Methoxy-4-(2-propenyl)phenol, CAS: 97-53-0) and isoeugenol share structural similarities but feature an allyl/propenyl group instead of the amino-methyl substituent . Key differences include:
- Lower molecular weight (164.20 g/mol for eugenol vs. 243.306 g/mol for the target compound).
- Volatility: Eugenol has a vapor pressure of 6 hPa, contributing to its use in fragrances .
- Biological Activity: Eugenol exhibits antimicrobial and antioxidant properties, while the target compound’s amino-methyl group may confer distinct bioactivity, such as enhanced binding to biological targets .
| Property | Target Compound | Eugenol |
|---|---|---|
| Molecular Weight | 243.306 | 164.20 |
| Vapor Pressure (hPa) | Not reported | 6 |
| MAK Value (mg/m³) | Not established | 19 |
Amine and Azo-Linked Derivatives
Compounds like 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline () and azo derivatives () highlight the role of nitrogen-containing groups:
- Supramolecular Interactions : Secondary amines and azo groups facilitate crystal packing via hydrogen bonding and π-π stacking .
- Redox Activity: The amino-methyl group in the target compound may participate in redox reactions, similar to azo compounds’ electrochemical behavior .
Research Findings and Implications
Solubility and Reactivity
Biological Activity
2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol, also known as a derivative of 4-methylphenyl, has garnered attention in recent research for its potential biological activities. This compound is characterized by its unique structure, which includes a methoxy group and an amine substituent that contribute to its reactivity and biological interactions.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- Methoxy group : Enhances solubility and biological activity.
- Amino group : May participate in hydrogen bonding and increase reactivity towards biological targets.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 2-methoxy-4-formylphenol and p-toluidine. The reaction conditions include the use of solvents like ethanol or methanol, often under reflux conditions to facilitate the formation of the imine linkage.
Antioxidant Activity
Research has demonstrated that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay have shown that derivatives possess EC50 values indicating effective radical scavenging abilities. In one study, a related compound showed an EC50 value of 10.46 ppm, suggesting strong antioxidant potential .
Antimicrobial Activity
The antimicrobial activity of this compound has been investigated through various assays. It has been reported to exhibit antibacterial effects against several strains, including Gram-positive and Gram-negative bacteria. Molecular docking studies suggest that this compound interacts effectively with bacterial DNA gyrase, a target for antibiotic action .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines such as MCF-7 (breast cancer cells). The results indicate that it may inhibit cell proliferation with IC50 values comparable to established chemotherapeutic agents . This suggests potential applications in cancer therapy.
Case Studies
- Antioxidant Properties : A study assessing the antioxidant activity of various phenolic compounds found that those with methoxy substitutions exhibited enhanced radical scavenging activity compared to their non-substituted counterparts.
- Antimicrobial Efficacy : A series of experiments conducted on different microbial strains indicated that derivatives of this compound significantly inhibited bacterial growth, with notable effects observed against Staphylococcus aureus and Escherichia coli.
- Cytotoxicity Assessment : In a controlled study using MTT assays, it was demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in MCF-7 cells, highlighting its potential as an anticancer agent.
Summary Table of Biological Activities
| Activity Type | Methodology | Key Findings |
|---|---|---|
| Antioxidant | DPPH Assay | EC50 = 10.46 ppm |
| Antimicrobial | Agar Diffusion Method | Effective against S. aureus and E. coli |
| Cytotoxicity | MTT Assay | IC50 values comparable to chemotherapeutics |
Q & A
Q. What are the recommended methods for synthesizing 2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol in a laboratory setting?
Answer: A common approach involves reductive amination, where a Schiff base intermediate is reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation with Pd/C under hydrogen gas. For example:
React 4-methylaniline with 2-methoxy-4-hydroxybenzaldehyde to form the imine intermediate.
Reduce the imine using NaBH₄ in methanol at 0–25°C for 6–12 hours.
Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
Alternative methods include direct alkylation of 4-methylaniline with a halogenated phenolic precursor. Reaction progress should be monitored using TLC or HPLC .
Q. How should researchers approach the structural characterization of this compound using spectroscopic and crystallographic methods?
Answer:
- Spectroscopy:
- NMR: Use ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substitution patterns (e.g., methoxy at δ ~3.8 ppm, aromatic protons at δ 6.5–7.2 ppm).
- IR: Identify functional groups (N-H stretch ~3300 cm⁻¹, O-H stretch ~3400 cm⁻¹).
- Mass Spectrometry: Confirm molecular ion ([M+H]⁺) via ESI-MS or GC-MS.
- Crystallography: Grow single crystals via slow evaporation (e.g., in ethanol/water). Use SHELXL for refinement, focusing on hydrogen bonding (e.g., O-H···N interactions) and torsion angles .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks.
- Storage: Keep in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation.
- Disposal: Neutralize acidic/basic waste before disposal in designated containers. Refer to SDS guidelines for analogous compounds like 4-methoxybenzyl alcohol for hazard mitigation .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s reactivity?
Answer:
- Methodological Reconciliation:
- Perform DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties (HOMO/LUMO energies) and compare with experimental redox potentials (cyclic voltammetry).
- Validate hydrogen-bonding interactions via IR/Raman spectroscopy if computational models suggest strong intermolecular forces not observed in crystallography.
- Cross-check kinetic data (e.g., Arrhenius plots) with transition-state modeling (NEB methods) to identify discrepancies in activation barriers .
Q. What strategies are effective in optimizing the yield of this compound under varying catalytic conditions?
Answer:
- Design of Experiments (DoE):
- Screen catalysts (e.g., Pd/C, Raney Ni) and solvents (MeOH, THF) using a factorial design.
- Adjust reaction temperature (25–80°C) and H₂ pressure (1–5 atm for hydrogenation).
- Analyze via ANOVA to identify critical factors (e.g., Pd/C at 50°C in MeOH yields >85% purity).
- Scale-Up: Use flow chemistry with immobilized catalysts to enhance reproducibility .
Q. How can researchers investigate the compound’s interactions with biological targets using structure-activity relationship (SAR) studies?
Answer:
- SAR Workflow:
- Synthesize analogs (e.g., varying methoxy/methyl groups) and test against target enzymes (e.g., tyrosinase) via enzyme inhibition assays.
- Perform molecular docking (AutoDock Vina) to map binding modes.
- Validate with SPR or ITC to quantify binding affinities (KD values).
- Case Study: Replace the 4-methylphenyl group with fluorophenyl to assess hydrophobic interactions using fluorescence quenching .
Q. What advanced techniques are recommended for analyzing degradation products or impurities in this compound?
Answer:
- LC-HRMS: Use a C18 column (ACN/water + 0.1% formic acid) to separate degradation products.
- Stability Studies: Expose the compound to UV light (ICH Q1B guidelines) or elevated humidity (40°C/75% RH) for 4 weeks.
- Mechanistic Insights: Identify oxidation products (e.g., quinones) via MS/MS fragmentation patterns and compare with reference standards .
Methodological Notes
- Crystallography: SHELXL refinement should include anisotropic displacement parameters for non-H atoms and restraints for disordered moieties .
- Spectroscopy: Deuterated solvents must be rigorously dried to prevent peak broadening in NMR.
- Computational Validation: Always benchmark DFT methods against experimental crystallographic data to ensure accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
